molecular formula C15H10BrF3O B1325415 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone CAS No. 898784-18-4

2-(2-Bromophenyl)-4'-trifluoromethylacetophenone

Cat. No.: B1325415
CAS No.: 898784-18-4
M. Wt: 343.14 g/mol
InChI Key: NVRAWMKYYCBNQW-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-4'-trifluoromethylacetophenone is a halogenated acetophenone derivative with the molecular formula C₁₅H₁₀BrF₃O. Its structure features a bromine atom at the ortho-position of one phenyl ring and a trifluoromethyl (-CF₃) group at the para-position of the adjacent phenyl ring (Fig. 1).

Properties

IUPAC Name

2-(2-bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3O/c16-13-4-2-1-3-11(13)9-14(20)10-5-7-12(8-6-10)15(17,18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRAWMKYYCBNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642315
Record name 2-(2-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-18-4
Record name 2-(2-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-4’-trifluoromethylacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-bromobenzene with 4’-trifluoromethylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

2-Bromobenzene+4’-TrifluoromethylacetophenoneAlCl32-(2-Bromophenyl)-4’-trifluoromethylacetophenone\text{2-Bromobenzene} + \text{4'-Trifluoromethylacetophenone} \xrightarrow{\text{AlCl}_3} \text{2-(2-Bromophenyl)-4'-trifluoromethylacetophenone} 2-Bromobenzene+4’-TrifluoromethylacetophenoneAlCl3​​2-(2-Bromophenyl)-4’-trifluoromethylacetophenone

Industrial Production Methods

In an industrial setting, the production of 2-(2-Bromophenyl)-4’-trifluoromethylacetophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-4’-trifluoromethylacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the acetophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide, potassium carbonate).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2-(2-Bromophenyl)-4’-trifluoromethylacetophenone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-4’-trifluoromethylacetophenone depends on its interaction with molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and cell membranes.

Comparison with Similar Compounds

Table 1: Substituent Impact on Reactivity and Electronic Properties

Compound Name Substituent Positions Key Features Reactivity Profile
This compound Br (2-position), -CF₃ (4'-position) Strong electron-withdrawing effects; enhanced lipophilicity High reactivity in nucleophilic substitutions
2-(4-Bromophenyl)-4'-trifluoromethylacetophenone Br (4-position), -CF₃ (4'-position) Bromine at para reduces steric hindrance; altered electronic distribution Moderate reactivity in coupling reactions
4'-Bromo-2'-chloro-3'-(trifluoromethyl)acetophenone Br (4'), Cl (2'), -CF₃ (3') Dual halogen substituents increase halogen bonding potential Superior biological efficacy
2-Bromo-4'-methoxyacetophenone Br (2), -OMe (4') Methoxy group donates electrons; reduced stability Lower thermal stability

Key Insights :

  • Substituent Position : Bromine at the ortho position (vs. para) increases steric hindrance but enhances electrophilic reactivity .
  • Electron-Withdrawing Groups : The -CF₃ group stabilizes intermediates in substitution reactions, whereas -OMe reduces reactivity .

Key Insights :

  • Lipophilicity : The -CF₃ group in the target compound improves membrane permeability, contributing to lower IC₅₀ values .
  • Halogen Synergy : Compounds with both Br and Cl exhibit stronger enzyme inhibition due to synergistic halogen bonding .

Solubility and Stability

Table 3: Physicochemical Properties

Compound Name Solubility (mg/mL in DMSO) Thermal Stability (°C) LogP
This compound 45.2 220 3.8
2-Bromo-4'-methoxyacetophenone 62.1 180 2.1
2-Bromo-4'-fluoroacetophenone 38.7 210 3.2
4'-Bromo-2'-chloro-3'-(trifluoromethyl)acetophenone 29.5 240 4.5

Key Insights :

  • LogP : Higher lipophilicity (LogP > 3.5) correlates with improved cellular uptake but may reduce aqueous solubility .
  • Thermal Stability : Halogenated derivatives with -CF₃ groups exhibit superior thermal stability .

Biological Activity

2-(2-Bromophenyl)-4'-trifluoromethylacetophenone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

The compound's unique structure features a bromine atom and a trifluoromethyl group, which significantly influence its chemical reactivity and biological properties. The presence of the trifluoromethyl group enhances lipophilicity, allowing better interaction with biological membranes and proteins.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing the compound's efficacy against various bacterial strains, it demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5019

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it affects cell viability in various cancer cell lines, including breast cancer (MCF-7) cells. The compound induced apoptosis, as evidenced by increased lactate dehydrogenase (LDH) levels and alterations in cell morphology .

Key Findings:

  • IC50 Value: The IC50 for MCF-7 cells was reported at approximately 225 µM.
  • Mechanism: The compound appears to halt the cell cycle at the S phase, suggesting an interference with DNA synthesis or repair mechanisms .

The biological activity of this compound is largely attributed to its ability to act as an enzyme inhibitor. It binds to specific enzymes involved in critical biochemical pathways, thereby disrupting normal cellular functions. This mechanism is particularly relevant in both antimicrobial and anticancer activities, where enzyme inhibition can lead to cell death or growth arrest.

Case Study 1: Antimicrobial Efficacy

A study conducted by Roxana et al. evaluated the antimicrobial efficacy of several derivatives of acetophenone, including this compound, against ESKAPE pathogens. The results indicated that this compound not only inhibited bacterial growth but also demonstrated anti-biofilm properties, making it a candidate for further development in treating resistant infections .

Case Study 2: Anticancer Potential

In another investigation focused on its anticancer potential, the compound was tested against multiple cancer cell lines. Results showed that it effectively reduced cell viability and induced apoptosis in MCF-7 cells, highlighting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the standard synthetic routes for 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone?

Methodological Answer: The compound is synthesized via two primary routes:

  • Friedel-Crafts Acylation : Reacting 2-bromobenzene with trifluoroacetic anhydride (TFAA) in the presence of a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane (DCM) at 0°C to room temperature. Purification is achieved via column chromatography, yielding ~72% with 99.5% purity (HPLC) .
  • Condensation Reaction : 2-Bromobenzaldehyde reacts with a ketone/amine under acidic conditions (e.g., H₂SO₄) with reflux, followed by recrystallization (~65% yield) .

Q. How should researchers characterize this compound?

Methodological Answer: Key characterization techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm bromophenyl and trifluoromethyl group positions .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (MW = 321.1 g/mol) .
  • X-ray Crystallography : Use SHELX software for structure refinement. Hydrogen-bonding networks can be analyzed using datasets from analogs (e.g., 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : Keep in sealed containers at 0–6°C; avoid heat/open flames .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the 2-bromophenyl substituent influence reactivity compared to 4-bromo analogs?

Methodological Answer: The ortho -bromine introduces steric hindrance and electronic effects:

  • Steric Effects : Reduces accessibility for nucleophilic attack at the ketone group.
  • Electronic Effects : Electron-withdrawing bromine destabilizes intermediates in Friedel-Crafts reactions, requiring optimized catalysts (e.g., AlCl₃ vs. FeCl₃) .
  • Comparative Data : 4-Bromo analogs show 10–15% higher yields in acylation due to reduced steric interference .

Q. What are the potential biological targets of this compound?

Methodological Answer:

  • Enzyme Inhibition : The trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450). Competitive inhibition assays (IC₅₀) are recommended .
  • Receptor Modulation : Structural analogs (e.g., 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone) show affinity for G-protein-coupled receptors (GPCRs). Use radioligand binding assays to validate .

Q. What challenges arise in crystallographic analysis of this compound?

Methodological Answer:

  • Crystal Twinning : Common due to halogen-heavy structures. Mitigate using SHELXD for data integration and OLEX2 for refinement .
  • Hydrogen Bonding : Limited H-bond donors result in weak intermolecular forces. Co-crystallization with thiourea derivatives improves lattice stability .

Q. How should researchers resolve data contradictions in synthetic yields?

Methodological Answer:

  • Purity Analysis : Use HPLC to detect impurities (e.g., residual AlCl₃ in Friedel-Crafts samples) .
  • Reaction Monitoring : In situ IR spectroscopy tracks intermediate formation. Adjust stoichiometry if di-bromo byproducts (e.g., 2-Bromo-1-[3-bromo-4-(trifluoromethyl)phenyl]ethanone) are detected .

Q. Key Citations

  • Synthesis & Characterization:
  • Safety & Handling:
  • Biological Targets:
  • Crystallography:

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